Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide is a complex chemical compound with significant potential in medicinal chemistry and pharmaceutical applications. Its systematic name reflects its intricate structure, which includes a sulfonyl group, a bipyrimidinyl moiety, and an amide functional group. The compound is recognized by its CAS number 301646-59-3 and has a molecular weight of 564.097 g/mol.
Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide is classified as an organic compound due to its carbon-based structure. It contains multiple functional groups that contribute to its chemical reactivity and biological activity.
The synthesis of Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of this compound can be described as follows:
The structural complexity allows for potential interactions in biological systems, making it an interesting candidate for further studies .
Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide may participate in various chemical reactions:
These reactions are influenced by the functional groups present and their respective electronic environments .
The mechanism of action for Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide is not fully elucidated but can be hypothesized based on its structure:
Further research is needed to clarify these mechanisms and their implications in therapeutic contexts .
These properties suggest that while the compound may be stable under certain conditions, specific handling precautions should be taken during synthesis and application processes .
Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide has potential applications in:
Ongoing research will likely reveal more about its utility across these fields .
The development of bipyrimidine sulfonamide derivatives represents a significant advancement in medicinal chemistry, particularly in the synthesis of endothelin receptor antagonists. Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide (CAS: 301646-59-3) emerged as a critical synthetic intermediate during the 1990s optimization of bosentan (a dual endothelin receptor antagonist approved for pulmonary arterial hypertension). This potassium salt derivative was developed to address solubility and purification challenges encountered with the parent sulfonamide compound (CAS: 150727-06-3), which was first synthesized in 1994 during early bosentan development [6] [8].
The evolution of this specific potassium salt reflects broader trends in pharmaceutical process chemistry, where complex heterocyclic intermediates are modified into salt forms to improve crystallinity, stability, and handling properties. Patent analyses reveal that the potassium salt form was specifically claimed in process patents filed between 1998-2001, highlighting its industrial significance in the scalable production of bosentan [3] [4]. The compound's adoption by major pharmaceutical manufacturers coincided with the commercialization of bosentan in 2001, establishing it as a key reference standard for quality control in active pharmaceutical ingredient (API) manufacturing [8].
Table 1: Historical Development Timeline of Bipyrimidine Sulfonamide Derivatives
Year | Development Milestone | Significance |
---|---|---|
1994 | Synthesis of parent sulfonamide (CAS 150727-06-3) | First identification as bosentan intermediate |
1998-2001 | Potassium salt process patents (CAS 301646-59-3) | Optimization for industrial production |
2001 | Adoption as USP reference standard | Quality control application in API manufacturing |
2010-Pres | Commercial availability from multiple suppliers | Widely accessible for pharmaceutical R&D |
The molecular architecture of this compound (C₂₅H₂₃ClKN₅O₄S; MW: 564.10 g/mol) integrates several pharmacophoric elements essential for biological activity and synthetic utility [2] [3]:
The potassium salt formation represents a deliberate molecular modification that transforms a crystalline solid (melting point: 212-214°C for neutral form) into an ionic compound with improved dissolution characteristics [6]. This modification is evident in the compound's spectroscopic fingerprints: the potassium salt shows a characteristic bathochromic shift in UV spectroscopy and distinct ¹H NMR resonances between δ 7.0-8.5 ppm for aromatic protons, with the potassium coordination environment detectable through ³⁹K NMR [3].
Table 2: Key Structural Features and Their Functional Roles
Structural Element | Functional Role | Physicochemical Contribution |
---|---|---|
6-Chloro-bipyrimidine core | Synthetic handle for nucleophilic displacement | Electron-withdrawal enhances crystallization tendency |
Potassium sulfonamidate | Solubility enhancement and ionic character | Enables purification via aqueous washes |
2-Methoxyphenoxy moiety | Steric shielding of C5 position | Prevents undesirable side reactions during synthesis |
4-tert-Butylphenyl group | Lipophilicity modulation | Balances solubility and crystallinity |
The scientific investigation of this potassium salt derivative is driven by three primary factors that underscore its importance in pharmaceutical chemistry:
Synthetic Efficiency: As the immediate precursor to bosentan (Tracleer®), this compound occupies a pivotal position in the synthetic sequence. The potassium salt form demonstrates superior reactivity in the critical cyclization step compared to the neutral sulfonamide, with documented yield improvements of 12-15% in pilot-scale manufacturing [4] [6]. This enhanced reactivity is attributed to the increased nucleofugality of the chloride atom when the sulfonamide exists as the potassium salt.
Analytical Standardization: Recognized as Bosentan Related Compound A by the United States Pharmacopeia, this potassium salt serves as a certified reference material (USP Catalog #1076126) for monitoring impurities in bosentan API [8]. Its commercial availability with documented purity ≥98% enables precise quantification of synthetic impurities down to 0.05% levels, ensuring drug safety and regulatory compliance.
Material Science Applications: The crystalline form of this potassium salt (typically supplied as a white to pale yellow solid) exhibits excellent storage stability under refrigerated conditions (2-8°C), maintaining chemical integrity for >5 years when stored in sealed, dry environments [2] [4]. This property makes it invaluable as a stable synthetic building block for preparing analogs of bipyrimidine sulfonamides beyond bosentan. Current research explores its utility in synthesizing novel endothelin receptor antagonists with modified receptor selectivity profiles [3] [6].
Table 3: Technical Specifications of Commercially Available Material
Parameter | Specification | Source References |
---|---|---|
CAS Number | 301646-59-3 | [2] [3] [4] |
Molecular Formula | C₂₅H₂₃ClKN₅O₄S | [2] [7] |
Molecular Weight | 564.10 g/mol | [2] [3] |
Purity | ≥95-98% (HPLC) | [3] [4] |
Storage Conditions | Dry, sealed environment at 2-8°C | [2] [4] |
MDL Number | MFCD15071652 | [2] |
Supplier Catalog Numbers | SB60408 (Synblock), ALNH9A9FDEAA (Aladdin), Z-17140 (Alchem Pharmatech) | [2] [3] [4] |
The compound's role extends beyond pharmaceutical synthesis into chemical biology research, where its fluorescent properties (λex = 310 nm, λem = 410 nm in acetonitrile) enable its use as a spectroscopic probe for studying molecular interactions in enzyme binding pockets. Ongoing investigations focus on leveraging its bipyrimidine scaffold for designing kinase inhibitors and DNA intercalators, highlighting the versatility of this structurally complex sulfonamide derivative [3] [6].
Table 4: Comprehensive Compound Nomenclature Reference
Chemical Designation | Identifier Type |
---|---|
Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide | Systematic Name |
Potassium (4-tert-butylphenylsulfonyl)(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)amide | IUPAC Name |
Benzenesulfonamide, N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1,1-dimethylethyl)-, potassium salt | CA Index Name |
Bosentan Related Compound A | Pharmacopeial Name |
301646-59-3 | CAS Registry Number |
MFCD15071652 | MDL Number |
C₂₅H₂₃ClKN₅O₄S | Molecular Formula |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3